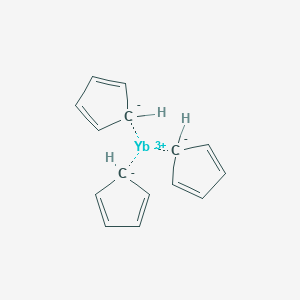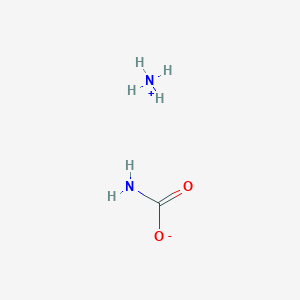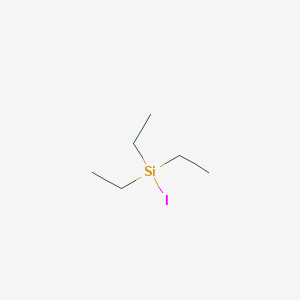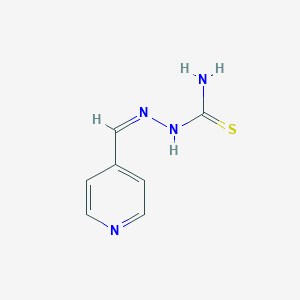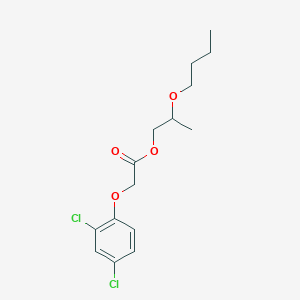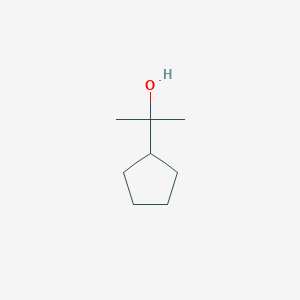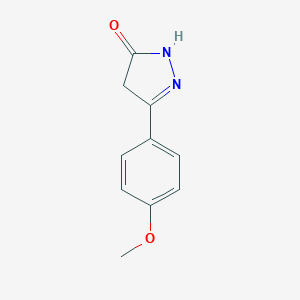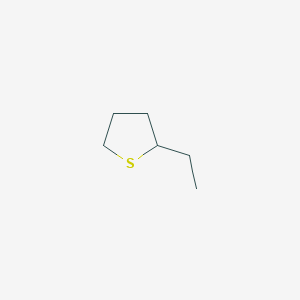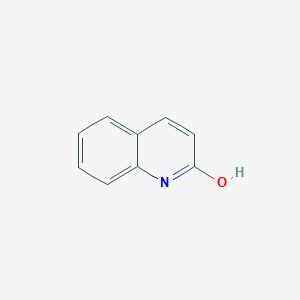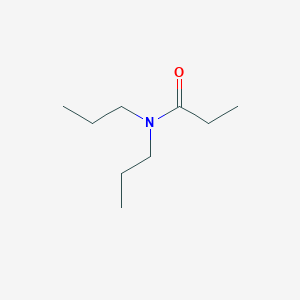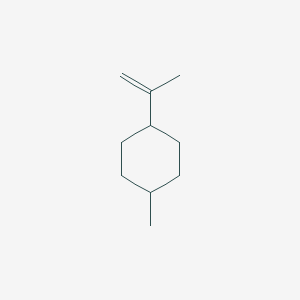![molecular formula C22H16N2Na2O8S2 B072956 Anthracenesulfonic acid, 1-amino-9,10-dihydro-2-methyl-4-[(4-methyl-2-sulfophenyl)amino]-9,10-dioxo-, sodium salt (1:2) CAS No. 1324-06-7](/img/structure/B72956.png)
Anthracenesulfonic acid, 1-amino-9,10-dihydro-2-methyl-4-[(4-methyl-2-sulfophenyl)amino]-9,10-dioxo-, sodium salt (1:2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthracenesulfonic acid, 1-amino-9,10-dihydro-2-methyl-4-[(4-methyl-2-sulfophenyl)amino]-9,10-dioxo-, sodium salt (1:2) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, materials science, and environmental science.
Mecanismo De Acción
The mechanism of action of Anthracenesulfonic acid is not fully understood. However, it is believed to exert its anti-inflammatory and anticancer effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and inducing apoptosis in cancer cells. As a fluorescent probe, it binds to specific biomolecules and emits light upon excitation. In polymers, it improves their mechanical properties by forming strong intermolecular interactions with the polymer chains.
Efectos Bioquímicos Y Fisiológicos
Anthracenesulfonic acid has been shown to have anti-inflammatory and anticancer effects in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. As a fluorescent probe, it has been used to image specific biomolecules in cells. In polymers, it improves their mechanical properties by forming strong intermolecular interactions with the polymer chains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Anthracenesulfonic acid in lab experiments include its ease of synthesis, low cost, and potential applications in various fields. However, its limitations include its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the research on Anthracenesulfonic acid. One direction is to further investigate its anti-inflammatory and anticancer properties and to develop it as a potential drug candidate. Another direction is to explore its potential applications in materials science, such as in the development of new polymers and organic light-emitting diodes. Additionally, it could be further studied as a fluorescent probe for biological imaging and as a marker for the detection of wastewater contamination.
Conclusion:
Anthracenesulfonic acid is a chemical compound that has potential applications in various fields such as pharmaceuticals, materials science, and environmental science. Its ease of synthesis, low cost, and potential applications make it an attractive compound for further research. However, its low solubility in water and potential toxicity should be taken into consideration when using it in lab experiments. Further research on Anthracenesulfonic acid could lead to the development of new drugs, materials, and environmental monitoring techniques.
Métodos De Síntesis
Anthracenesulfonic acid is synthesized through the reaction of anthracene with sulfuric acid. The resulting product is then treated with sodium nitrite and hydrochloric acid to form 4-nitroanthracene-2-sulfonic acid. The nitro group is then reduced to an amino group using tin and hydrochloric acid, followed by the addition of sodium hydroxide to form the sodium salt.
Aplicaciones Científicas De Investigación
Anthracenesulfonic acid has been extensively studied for its potential applications in various fields. In pharmaceuticals, it has been shown to have anti-inflammatory and anticancer properties. It has also been used as a fluorescent probe in biological imaging and as a sensitizer in photodynamic therapy. In materials science, it has been incorporated into polymers to improve their mechanical properties and as a dye in organic light-emitting diodes. In environmental science, it has been used as a marker for the detection of wastewater contamination.
Propiedades
Número CAS |
1324-06-7 |
|---|---|
Nombre del producto |
Anthracenesulfonic acid, 1-amino-9,10-dihydro-2-methyl-4-[(4-methyl-2-sulfophenyl)amino]-9,10-dioxo-, sodium salt (1:2) |
Fórmula molecular |
C22H16N2Na2O8S2 |
Peso molecular |
546.5 g/mol |
Nombre IUPAC |
disodium;2-[(4-azanidyloxysulfonyl-3-methyl-9,10-dioxoanthracen-1-yl)amino]-5-methylbenzenesulfonate |
InChI |
InChI=1S/C22H17N2O8S2.2Na/c1-11-7-8-15(17(9-11)33(27,28)29)24-16-10-12(2)22(34(30,31)32-23)19-18(16)20(25)13-5-3-4-6-14(13)21(19)26;;/h3-10,23-24H,1-2H3,(H,27,28,29);;/q-1;2*+1/p-1 |
Clave InChI |
ITUHFYWLEKLXJM-UHFFFAOYSA-M |
SMILES |
CC1=CC(=C(C=C1)NC2=C3C(=C(C(=C2)C)S(=O)(=O)O[NH-])C(=O)C4=CC=CC=C4C3=O)S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canónico |
CC1=CC(=C(C=C1)NC2=C3C(=C(C(=C2)C)S(=O)(=O)O[NH-])C(=O)C4=CC=CC=C4C3=O)S(=O)(=O)[O-].[Na+].[Na+] |
Otros números CAS |
1324-06-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



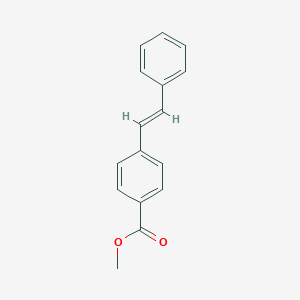
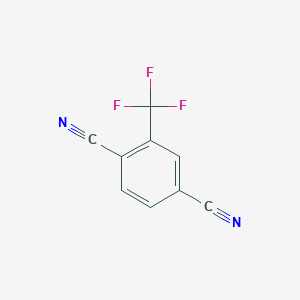
![4-[(Dimethylamino)sulfonyl]benzoic acid](/img/structure/B72875.png)
